molecular formula C9H7BrN2O2 B1383199 methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1352394-92-3

methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B1383199
CAS No.: 1352394-92-3
M. Wt: 255.07 g/mol
InChI Key: ZBVFJIIREJEXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1352394-92-3) is a high-value brominated aromatic ester serving as a versatile building block in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol, features a 7-azaindole (pyrrolo[2,3-b]pyridine) core, a privileged scaffold in drug discovery due to its ability to mimic purine bases . The presence of both a bromine substituent and an ester group on the electron-deficient heteroaromatic system makes it a key intermediate for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, and for functional group transformations, including hydrolysis to the corresponding carboxylic acid . Researchers primarily utilize this compound in the synthesis of more complex nitrogen-containing heterocycles and as a critical precursor in the development of targeted small molecule inhibitors, particularly in oncology research. The compound is offered with high purity and is handled with cold-chain transportation to ensure stability . This product is intended for research and further manufacturing applications only and is not intended for human diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVFJIIREJEXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Medicine: Industry: It is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structural analogs based on substituent position, halogen type, and functional group modifications.

Positional Isomers

Compound Name CAS Molecular Formula Substituents Key Features
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate Not specified C₉H₇BrN₂O₂ Br (position 4), COOCH₃ (position 6) Optimal for electrophilic substitution at C4; ester enhances prodrug potential .
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate 1638760-65-2 C₉H₇BrN₂O₂ Br (position 3), COOCH₃ (position 6) Bromine at C3 alters electronic distribution, potentially reducing receptor affinity compared to C4 analogs .
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1190319-82-4 C₉H₇BrN₂O₂ Br (position 4), COOCH₃ (position 3) Ester at C3 may sterically hinder interactions in binding pockets .

Functional Group Variants

Compound Name CAS Molecular Formula Substituents Key Features
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 1190321-81-3 C₈H₅BrN₂O₂ Br (position 4), COOH (position 6) Carboxylic acid improves solubility in basic buffers; used as a synthetic intermediate .
4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 1086064-49-4 C₇H₅BrN₂O Br (position 4), lactam (position 2) Lactam group enables hydrogen bonding, enhancing target engagement in kinase inhibitors .

Halogen and Substituent Variations

Compound Name CAS Molecular Formula Substituents Key Features
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 951625-93-7 C₉H₇ClN₂O₂ Cl (position 4), COOCH₃ (position 5) Chlorine’s smaller size increases metabolic stability compared to bromine .
4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine 1172067-55-8 C₇H₄FN₃O₂ F (position 4), NO₂ (position 3) Electron-withdrawing groups reduce basicity, altering pharmacokinetics .
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate 1256825-86-1 C₉H₈N₂O₂ COOCH₃ (position 6) Lacks bromine, simplifying synthesis but reducing cross-coupling utility .

Ring Fusion Position Variants

Compound Name CAS Molecular Formula Substituents Key Features
4-Bromo-1H-pyrrolo[3,2-c]pyridine 1190309-89-7 C₇H₅BrN₂ Br (position 4) Altered ring fusion ([3,2-c] vs. [2,3-b]) disrupts planar geometry, affecting target selectivity .

Key Research Findings

Synthetic Utility : The bromine atom in this compound facilitates palladium-catalyzed couplings, enabling rapid diversification into libraries for SAR studies .

Solubility and Stability : Ester derivatives (e.g., methyl 6-carboxylate) exhibit improved membrane permeability compared to carboxylic acids, making them favorable prodrug candidates .

Biological Activity

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound with significant biological activity, particularly as an inhibitor of the fibroblast growth factor receptor (FGFR) family. This article delves into its biological mechanisms, effects on various cancer cell lines, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol
  • CAS Number : 1352394-92-3

The compound features a bromine atom at the 4-position and a carboxylate group at the 6-position of the pyrrolo[2,3-b]pyridine structure, which influences its reactivity and biological properties.

Target of Action : The primary target of this compound is the fibroblast growth factor receptor (FGFR).

Mode of Action :

  • Upon binding to FGFRs, the compound induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail.
  • This activation triggers downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are critical for regulating cell proliferation, differentiation, and survival.

In Vitro Studies

  • Cancer Cell Proliferation :
    • The compound has been shown to inhibit proliferation in various cancer cell lines. Notably, it demonstrated potent activity against breast cancer 4T1 cells, with IC₅₀ values indicating effective inhibition of cell growth and induction of apoptosis.
    • In one study, compound 4h (a related derivative) exhibited IC₅₀ values of 7 nM for FGFR1 and effectively inhibited migration and invasion of 4T1 cells .
  • Cytotoxicity :
    • This compound selectively induced cytotoxicity in cancer cells while sparing normal lymphocytes at comparable concentrations. This suggests a potential therapeutic window for targeting malignant cells without affecting healthy tissues .

Comparative Analysis with Similar Compounds

Compound NameFGFR Inhibition IC₅₀ (nM)Effect on Cell GrowthSelectivity for Cancer Cells
This compoundNot specifiedYesHigh
Compound 4h (related derivative)FGFR1: 7, FGFR2: 9YesHigh
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylateNot specifiedModerateModerate

Case Study 1: Breast Cancer Treatment

In a study focused on breast cancer treatment using this compound, researchers found that the compound significantly reduced tumor cell viability in vitro. The mechanism involved apoptosis induction through FGFR pathway inhibition.

Case Study 2: Selective Cytotoxicity

Another study highlighted the selective cytotoxic effects of this compound on activated lymphocytes compared to resting lymphocytes. This selectivity was crucial for developing treatments that minimize damage to normal cells while effectively targeting cancerous tissues .

Preparation Methods

Direct Bromination of Methyl 1H-Pyrrolo[2,3-b]Pyridine-6-Carboxylate

Methodology :

  • Starting Material : Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate.
  • Bromination :
    • Reagents : Bromine (Br₂) in chloroform or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN).
    • Conditions :
      • For Br₂: Reaction at 0–25°C for 30–60 minutes in CHCl₃.
      • For NBS: Reflux in CCl₄ with AIBN (0.1 equiv) for 5 hours.
    • Workup : Neutralization with aqueous Na₂S₂O₃, extraction with CH₂Cl₂, and purification via silica gel chromatography.
  • Yield : 65–78% (Br₂ method) vs. 55–62% (NBS method).

Key Data :

Reagent Solvent Temp (°C) Time (h) Yield (%)
Br₂ CHCl₃ 0–25 0.5–1 65–78
NBS/AIBN CCl₄ 80 5 55–62

Reference : Adapted from Pd-catalyzed bromination strategies in WO2006063167A1.

Palladium-Mediated Sequential Functionalization

Methodology :

  • Step 1 : Suzuki Coupling to Introduce Carboxylate Precursor:
    • Reagents : 4-Bromo-1H-pyrrolo[2,3-b]pyridine, methyl boronic ester, PdCl₂(dppf), K₂CO₃.
    • Conditions : 80°C in 2.5:1 dioxane/water for 8–12 hours.
  • Step 2 : Bromination at Position 4:
    • Reagents : NBS in THF with LDA base (-78°C to 0°C).
    • Workup : Quench with NH₄Cl, extract with EtOAc, and purify via recrystallization (EtOH/H₂O).
  • Overall Yield : 42–50%.

Key Reaction Scheme :

  • Suzuki Coupling :
    $$
    \text{4-Bromo-pyrrolopyridine} + \text{MeB(OH)}_2 \xrightarrow{\text{Pd, base}} \text{Methyl ester intermediate}
    $$
  • Directed Bromination :
    $$
    \text{Methyl ester intermediate} \xrightarrow{\text{NBS, LDA}} \text{4-Bromo product}
    $$

Reference : Multi-step protocols from PMC6825517.

Multi-Step Synthesis via Tosyl Protection/Deprotection

Methodology :

  • Step 1 : Tosyl Protection of Pyrrole Nitrogen:
    • Reagents : Tosyl chloride (TsCl), NaOH in CH₂Cl₂.
    • Conditions : 0°C to RT, 1–2 hours.
  • Step 2 : Bromination at Position 4:
    • Reagents : Br₂ in CHCl₃ at RT for 30 minutes.
  • Step 3 : Esterification:
  • Step 4 : Tosyl Deprotection:
    • Reagents : 2.5 N NaOH in dioxane at reflux for 1 hour.
  • Overall Yield : 35–45%.

Optimization Notes :

Reference : Protection/deprotection strategies from WO2006063167A1.

Radical Bromination with NBS

Methodology :

  • Reagents : NBS (1.2 equiv), AIBN (0.1 equiv) in CCl₄.
  • Conditions : Reflux (80°C) under N₂ for 5 hours.
  • Workup : Filtration through Celite, solvent evaporation, and recrystallization.
  • Yield : 58% (isolated).

Advantages :

  • Avoids handling toxic Br₂ gas.
  • Compatible with ester functionality.

Limitations : Lower regioselectivity requires careful monitoring.

Reference : Radical bromination adapted from PMC6825517.

Comparative Analysis of Methods

Method Key Advantage Limitation Yield Range (%)
Direct Bromination Simplicity, high yield Requires handling Br₂ gas 55–78
Pd-Mediated Regioselective, scalable Multi-step, costly catalysts 42–50
Tosyl Protection Directs bromination to position 4 Lengthy deprotection step 35–45
Radical Bromination Avoids Br₂, mild conditions Moderate regioselectivity 55–62

Critical Research Findings

  • Regioselectivity Control : Tosyl protection (Method 3) ensures >90% bromination at position 4, whereas radical methods (Method 4) show 70–80% selectivity.
  • Yield Optimization : Pre-cooling Br₂/CHCl₃ to 0°C (Method 1) minimizes di-bromination byproducts.
  • Catalyst Efficiency : PdCl₂(dppf) in Method 2 achieves 85% conversion in Suzuki coupling but requires rigorous exclusion of moisture.

Q & A

Q. What are the standard synthetic routes for methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling or bromination of precursor pyrrolopyridine derivatives. For example, analogous brominated pyrrolopyridines are prepared using bromine sources like NBS (N-bromosuccinimide) in DMF or DCM under reflux . Reaction optimization often involves temperature control (e.g., 378 K for cyclization steps) and catalyst selection (e.g., AlCl₃ for Friedel-Crafts reactions) to improve yields (e.g., 50–73% in reported procedures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H NMR : Assigns proton environments (e.g., δ 1.15–4.27 ppm for methyl, methoxy, and aromatic protons) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1730 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 405.3 [M+1] for brominated analogs) .
  • X-ray Crystallography : Resolves tautomerism or regioisomerism ambiguities, as seen in related pyrrolopyridine derivatives .

Q. What are common derivatives of this compound, and how are they used in medicinal chemistry?

Derivatives include:

  • Carboxylic acid analogs : Prepared via ester hydrolysis for drug conjugation .
  • Trifluoromethyl-substituted analogs : Enhance metabolic stability in lead optimization .
  • Aryl-substituted derivatives : Explored for kinase inhibition (e.g., pyrazolo[3,4-b]pyridines in anticancer studies) .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of bromination in pyrrolopyridine systems?

Density Functional Theory (DFT) calculations model electron density distribution to identify reactive sites. For example, bromination at the 4-position (vs. 2- or 6-) is favored due to higher electron density at the pyrrole ring, as observed in crystallographic data . Molecular docking studies further validate interactions with biological targets (e.g., kinase active sites) .

Q. What strategies resolve contradictions in spectral data for tautomeric forms of pyrrolopyridine derivatives?

Conflicting NMR signals (e.g., keto-enol tautomerism) are resolved via:

  • Variable-temperature NMR : Monitors equilibrium shifts.
  • X-ray crystallography : Provides definitive structural evidence (e.g., C–H···π interactions stabilize specific tautomers) .
  • Isotopic labeling : Tracks proton exchange dynamics .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric effects : The bulky bromine substituent at C4 directs coupling to C2/C5 positions in Suzuki-Miyaura reactions .
  • Electronic effects : Electron-withdrawing carboxylate groups deactivate the pyridine ring, requiring stronger bases (e.g., Cs₂CO₃) for Buchwald-Hartwig aminations .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key issues include:

  • Racemization : Minimized via low-temperature reactions and chiral catalysts (e.g., Pd-BINAP complexes) .
  • Byproduct formation : Controlled via gradient HPLC purification (e.g., 95% purity thresholds) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but require careful removal to avoid degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.